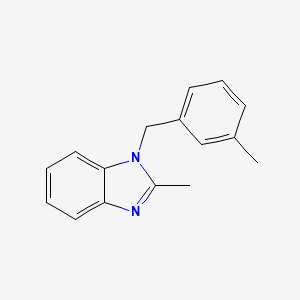![molecular formula C17H20N4O2S B5718385 N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it useful in studies related to Parkinson's disease and other neurodegenerative disorders.
Mecanismo De Acción
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide inhibits mitochondrial complex I, which is involved in the production of ATP in the cell. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can damage cells and contribute to neurodegeneration. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide is converted to MPP+ in the brain, which is taken up by dopaminergic neurons and causes selective damage to these cells.
Biochemical and Physiological Effects:
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to cause a range of biochemical and physiological effects in animal models, including decreased ATP production, increased ROS production, and selective damage to dopaminergic neurons in the substantia nigra. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has also been shown to induce oxidative stress and inflammation, which can contribute to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide in lab experiments is that it induces Parkinson's-like symptoms in animal models, which makes it a valuable tool for studying the mechanisms of the disorder. However, N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has several limitations, including its toxicity and the fact that it only induces a subset of Parkinson's-like symptoms. Additionally, N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide is not a perfect model for Parkinson's disease, as the disorder is multifactorial and involves a complex interplay of genetic and environmental factors.
Direcciones Futuras
There are several future directions for research related to N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide, including the development of new treatments for Parkinson's disease based on the mechanisms of action of the compound. Additionally, researchers are exploring the potential use of N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is ongoing research into the development of new synthesis methods for N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide and related compounds, which could lead to more efficient and cost-effective production methods.
Métodos De Síntesis
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine, followed by reduction with sodium dithionite and subsequent reaction with furfuryl isothiocyanate. Other synthesis methods include the reaction of 4-methylpiperazine with 2-chloro-4-nitrophenyl isothiocyanate, followed by reaction with furfurylamine.
Aplicaciones Científicas De Investigación
N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide has been widely used in scientific research for its ability to induce Parkinson's-like symptoms in animal models. N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide is converted to MPP+ in the brain, which is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra. This makes N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for the disorder.
Propiedades
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-20-8-10-21(11-9-20)14-6-3-2-5-13(14)18-17(24)19-16(22)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3,(H2,18,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZVJKKBFXUODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)

![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)






![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)